Imibenconazole-debenzyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Reference Standard:

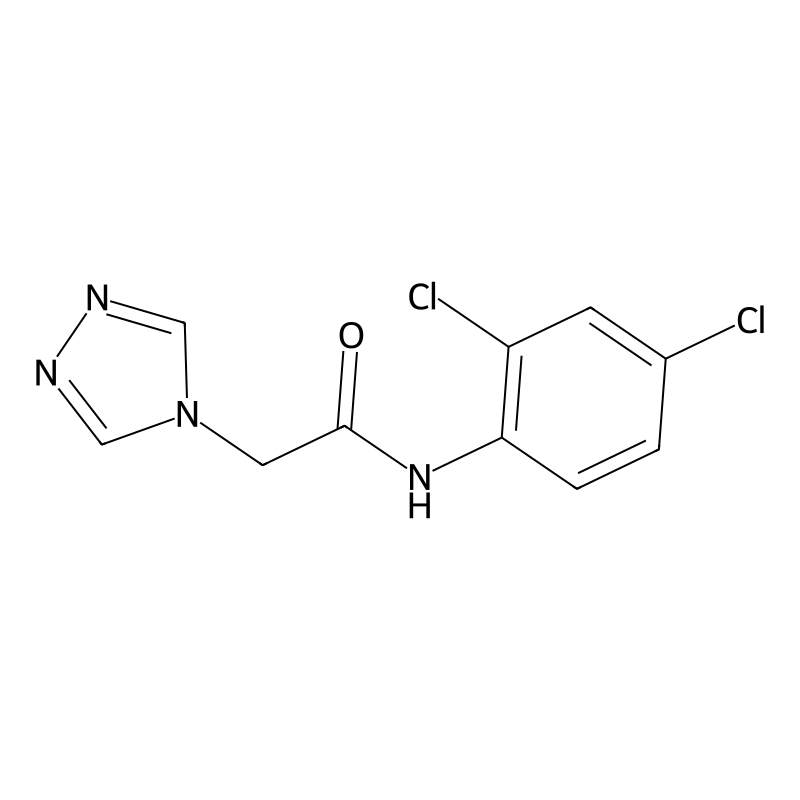

Imibenconazole-desbenzyl-oxon, also known as N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide, is primarily used in scientific research as a reference standard. Reference standards are highly purified and well-characterized compounds that serve as a point of comparison for other samples.

In the context of Imibenconazole-desbenzyl-oxon, it is used as a reference standard for the analysis of environmental and biological samples, such as soil, water, and food. This allows researchers to identify and quantify the presence of Imibenconazole, the parent compound, and its metabolites, including Imibenconazole-desbenzyl-oxon, in these samples.

For example, a study published in the Journal of Agricultural and Food Chemistry utilized Imibenconazole-desbenzyl-oxon as a reference standard to investigate the degradation pathways of Imibenconazole in soil [].

Potential Fungicidal Activity:

While limited research is available, some studies suggest that Imibenconazole-desbenzyl-oxon might possess fungicidal activity similar to its parent compound, Imibenconazole. Imibenconazole is a broad-spectrum fungicide used to control various fungal diseases in plants.

A study published in the journal Pest Management Science explored the antifungal activity of various Imibenconazole metabolites, including Imibenconazole-desbenzyl-oxon, against several fungal strains. The study found that Imibenconazole-desbenzyl-oxon exhibited moderate antifungal activity against some fungal species []. However, further research is needed to confirm and fully understand the potential fungicidal properties of Imibenconazole-desbenzyl-oxon.

Environmental Fate and Degradation:

Understanding the environmental fate and degradation of Imibenconazole and its metabolites, including Imibenconazole-desbenzyl-oxon, is crucial for assessing their potential environmental impact.

Research suggests that Imibenconazole undergoes various degradation processes in the environment, including photolysis (degradation by sunlight), hydrolysis (degradation by water), and microbial degradation (breakdown by microorganisms). Imibenconazole-desbenzyl-oxon is one of the identified degradation products of Imibenconazole [].

Imibenconazole-debenzyl is a significant pesticide active metabolite recognized primarily for its fungicidal properties. This compound appears as a white crystalline solid and is soluble in various organic solvents, including ethanol, ether, and dichloromethane. Its melting point ranges from approximately 140 to 145 degrees Celsius, indicating its stability under standard laboratory conditions. The molecular formula for Imibenconazole-debenzyl is , and it has a molar mass of 287.17 grams per mole .

- Specific safety information on Imibenconazole-desbenzyl-oxon is limited.

- However, considering its relation to imibenconazole, it's advisable to handle it with care using standard laboratory precautions for unknown chemicals.

Limitations and Future Research

- Information on Imibenconazole-desbenzyl-oxon is scarce, highlighting the need for further research.

- Future studies could explore its:

- Formation pathways in the environment.

- Persistence and degradation rates.

- Potential impact on non-target organisms.

- Development of analytical methods for its detection in environmental samples.

- Oxidation: The addition of oxygen or removal of hydrogen, typically using agents like potassium permanganate or hydrogen peroxide.

- Reduction: The addition of hydrogen or removal of oxygen, often facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Involves the replacement of one atom or group with another, commonly using halogens or nucleophiles .

The specific products formed from these reactions depend on the reagents and conditions employed.

The biological activity of Imibenconazole-debenzyl is primarily centered around its fungicidal action. It inhibits fungal growth by interfering with the synthesis of critical components in fungal cells. This mechanism involves targeting specific enzymes and pathways essential for cell wall synthesis, leading to compromised cell integrity and eventual cell death . Research indicates its potential not only in agricultural applications but also in exploring therapeutic uses against fungal infections in humans and animals.

The synthesis of Imibenconazole-debenzyl can be achieved through various methods. A prevalent approach involves the hydrogenation reduction reaction of Imibenconazole, which removes the phenyl moiety from the compound. This process can be adjusted according to industrial technologies to optimize yield and purity. Other synthetic routes may include modifications of existing chemical structures to enhance efficacy or reduce toxicity .

Imibenconazole-debenzyl has diverse applications across several fields:

- Agriculture: Widely used as a fungicide to protect crops from fungal diseases, thereby improving yield and quality.

- Research: Utilized in studies focused on fungicidal properties and mechanisms of action against plant pathogens.

- Medicine: Investigated for potential therapeutic applications in treating fungal infections in both humans and animals .

Research on interaction studies involving Imibenconazole-debenzyl highlights its compatibility with various biological systems. Studies have shown that it can interact with different molecular targets within fungi, influencing their metabolic pathways. These interactions are crucial for understanding its efficacy and safety profile when applied in agricultural or medical contexts .

Imibenconazole-debenzyl can be compared with several similar compounds, each possessing unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imibenconazole | Parent compound | Broader spectrum of activity; different safety profile. |

| Prochloraz | Azole fungicide | Similar mode of action; different chemical structure. |

| Tebuconazole | Triazole fungicide | Similar mechanism; distinct chemical properties. |

| Diniconazole | Triazole derivative | Different structural modifications affecting activity. |

| Enilconazole | Another triazole fungicide | Variations in spectrum and environmental impact. |

Imibenconazole-debenzyl is unique due to its specific structural modifications that may confer advantages in terms of efficacy, safety, and environmental impact compared to these similar compounds .